1-benzyl-10'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine
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Overview
Description
1-Benzyl-10’H-spiro[piperidine-4,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-benzyl-10’H-spiro[piperidine-4,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as piperidine and benzimidazole derivatives. These intermediates undergo cyclization and spiro-annulation reactions under specific conditions to form the final spirocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-10’H-spiro[piperidine-4,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-Benzyl-10’H-spiro[piperidine-4,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Research has shown potential therapeutic applications, including its use as a lead compound for drug development targeting specific diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-10’H-spiro[piperidine-4,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure allows for specific binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
1-Benzyl-10’H-spiro[piperidine-4,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine can be compared with other spirocyclic compounds, such as:
Spiro[piperidine-4,4’-piperidine] derivatives: These compounds share a similar spirocyclic core but differ in their substituents and biological activities.
Spiro[indoline-3,4’-piperidine] derivatives:
Spiro[cyclohexane-1,4’-piperidine] derivatives: These compounds feature a spirocyclic structure with a cyclohexane ring, offering distinct properties and uses.
The uniqueness of 1-benzyl-10’H-spiro[piperidine-4,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine lies in its specific combination of functional groups and spirocyclic architecture, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1'-benzylspiro[1H-[1,3,5]triazino[1,2-a]benzimidazole-4,4'-piperidine]-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c21-18-23-19-22-16-8-4-5-9-17(16)26(19)20(24-18)10-12-25(13-11-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBBCCRPBZATBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N=C(NC3=NC4=CC=CC=C4N23)N)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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